Cas no 347873-67-0 (4-(2-phenoxyethyl)piperidine)

4-(2-Phenoxyethyl)piperidine is a versatile intermediate in organic synthesis, featuring a piperidine core linked to a phenoxyethyl group. This structure imparts both lipophilic and basic properties, making it valuable in pharmaceutical and agrochemical applications. The compound’s piperidine moiety serves as a common pharmacophore, while the phenoxyethyl side chain enhances binding affinity in receptor-targeted molecules. Its stability under standard conditions and compatibility with further functionalization (e.g., alkylation, acylation) make it a practical building block for drug discovery and material science. The balanced hydrophobicity and electron-donating characteristics of the phenoxy group further contribute to its utility in designing bioactive compounds or catalysts.
4-(2-phenoxyethyl)piperidine structure
4-(2-phenoxyethyl)piperidine structure
Product Name:4-(2-phenoxyethyl)piperidine
CAS No:347873-67-0
MF:C13H19NO
MW:205.296063661575
CID:1466576
PubChem ID:10954703
Update Time:2025-05-21

4-(2-phenoxyethyl)piperidine Chemical and Physical Properties

Names and Identifiers

    • 4-(2-phenoxyethyl)piperidine
    • A822399
    • SureCN1334281
    • CTK8D3982
    • PubChem16342
    • 4-(2-phenoxyethyl)-piperidine
    • 4-(2-phenoxy-ethyl)piperidine
    • KB-33942
    • DB-348579
    • SCHEMBL1334281
    • ZTDUIZMJYASLKV-UHFFFAOYSA-N
    • DTXSID20449654
    • ALBB-016738
    • AKOS005263801
    • EN300-1860752
    • 347873-67-0
    • piperidine, 4-(2-phenoxyethyl)-, hydrochloride
    • Inchi: 1S/C13H19NO/c1-2-4-13(5-3-1)15-11-8-12-6-9-14-10-7-12/h1-5,12,14H,6-11H2
    • InChI Key: ZTDUIZMJYASLKV-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=CC=1)CCC1CCNCC1

Computed Properties

  • Exact Mass: 205.14700
  • Monoisotopic Mass: 205.146664230g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 21.3Ų

Experimental Properties

  • PSA: 21.26000
  • LogP: 2.78390

4-(2-phenoxyethyl)piperidine Pricemore >>

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Additional information on 4-(2-phenoxyethyl)piperidine

4-(2-Phenoxyethyl)Piperidine: A Comprehensive Overview

4-(2-Phenoxyethyl)Piperidine (CAS No. 347873-67-0) is a versatile organic compound that has garnered significant attention in the fields of chemistry, pharmacology, and materials science. This compound, characterized by its unique structure combining a piperidine ring with a phenoxyethyl group, exhibits a wide range of applications and properties that make it a valuable molecule for both academic research and industrial use.

The molecular formula of 4-(2-Phenoxyethyl)Piperidine is C12H15NO, with a molecular weight of 185.25 g/mol. Its structure consists of a six-membered piperidine ring, which is a saturated heterocyclic amine, and a phenoxyethyl group attached at the 4-position. This combination imparts the compound with unique chemical properties, including moderate solubility in organic solvents and the ability to form hydrogen bonds due to the presence of the amine group.

Recent studies have highlighted the potential of 4-(2-Phenoxyethyl)Piperidine in drug discovery. Researchers have explored its role as a building block for developing bioactive molecules, particularly in the design of ligands for G-protein coupled receptors (GPCRs). The compound's ability to modulate receptor activity has been demonstrated in preclinical models, suggesting its potential as a lead compound for treating conditions such as anxiety and depression.

In addition to its pharmacological applications, 4-(2-Phenoxyethyl)Piperidine has found utility in materials science. Its ability to form stable complexes with metal ions has led to its use in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials exhibit promising properties for gas storage and catalysis, making them valuable in energy-related applications.

The synthesis of 4-(2-Phenoxyethyl)Piperidine typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste. These improvements have made the compound more accessible for large-scale applications.

From an environmental perspective, 4-(2-Phenoxyethyl)Piperidine has been studied for its biodegradability and eco-toxicological effects. Research indicates that under aerobic conditions, the compound undergoes microbial degradation, reducing its persistence in aquatic environments. This finding is crucial for assessing its environmental impact and ensuring sustainable practices in its production and use.

In conclusion, 4-(2-Phenoxyethyl)Piperidine (CAS No. 347873-67-0) stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its structural features, combined with recent advancements in synthesis and application development, position it as a key molecule for future innovations in drug discovery, materials science, and sustainable chemistry.

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